molecular formula C22H18ClN3O3S3 B2944655 ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-39-9

ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2944655
CAS RN: 864927-39-9
M. Wt: 504.03
InChI Key: OMWUIUSPDIUZNM-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H18ClN3O3S3 and its molecular weight is 504.03. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and its analogs have been synthesized through various methods, contributing to the field of organic chemistry and material science. For instance, synthesis approaches for related thiazole and thiophene compounds often involve cyclization processes and the reaction of specific precursors under controlled conditions. These methods aim at achieving high yield and purity of the compounds for further applications. The structures of the synthesized products are typically confirmed using spectroscopic techniques such as IR, ^1H NMR, and MS spectra, ensuring the accuracy of the synthesis process (Tang Li-jua, 2015).

Antimicrobial Activity

Some derivatives of ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been evaluated for their antimicrobial properties. Research indicates that certain compounds within this chemical family possess significant antimicrobial efficacy, which could be beneficial in developing new antimicrobial agents. Studies involving docking and antimicrobial evaluation highlight the potential of these compounds in combating microbial infections, showcasing their relevance in medical research and pharmaceutical applications (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).

Molecular Docking Studies

Molecular docking studies are crucial in understanding the interaction between these compounds and biological targets. By simulating the binding process between the synthesized compounds and target proteins, researchers can predict the activity and efficacy of these compounds in biological systems. This approach is instrumental in the drug discovery process, providing insights into the potential therapeutic applications of these compounds. The detailed analysis of docking studies, combined with antimicrobial evaluation, forms a solid foundation for further exploration of these compounds in drug development (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S3/c1-2-29-22(28)26-10-9-12-16(11-26)32-21(25-19(27)15-7-8-17(23)30-15)18(12)20-24-13-5-3-4-6-14(13)31-20/h3-8H,2,9-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWUIUSPDIUZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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